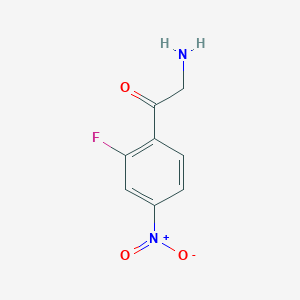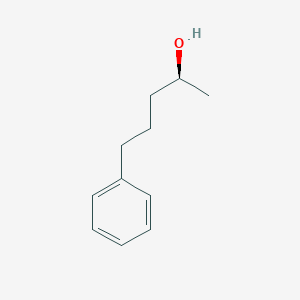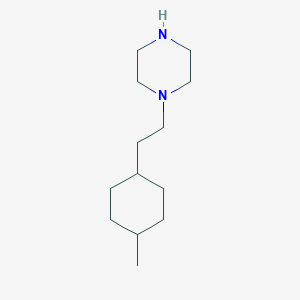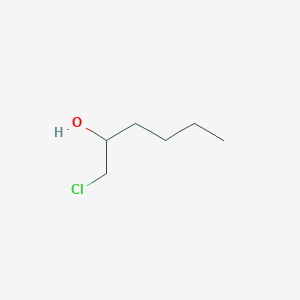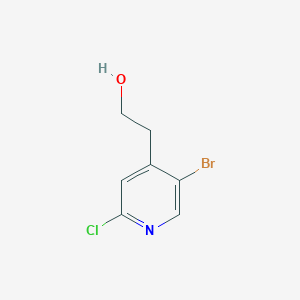
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is an organic compound with the molecular formula C7H7BrClNO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of bromine and chlorine substituents on the pyridine ring, along with an ethan-1-ol group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol typically involves the halogenation of pyridine derivatives followed by the introduction of the ethan-1-ol group. One common method includes the bromination and chlorination of pyridine to obtain 5-bromo-2-chloropyridine. This intermediate is then reacted with ethylene oxide under basic conditions to introduce the ethan-1-ol group.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using bromine and chlorine gas, followed by the reaction with ethylene oxide in the presence of a catalyst. The process is optimized for high yield and purity, ensuring the compound meets industrial standards.
化学反応の分析
Types of Reactions
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The ethan-1-ol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine and chlorine substituents can be reduced to form the corresponding hydrogenated derivatives.
Substitution: The halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.
Major Products Formed
Oxidation: 2-(5-Bromo-2-chloropyridin-4-yl)ethanal or 2-(5-Bromo-2-chloropyridin-4-yl)ethanoic acid.
Reduction: 2-(5-Hydroxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-hydroxypyridin-4-yl)ethan-1-ol.
Substitution: 2-(5-Methoxy-2-chloropyridin-4-yl)ethan-1-ol or 2-(5-Bromo-2-tert-butoxypyridin-4-yl)ethan-1-ol.
科学的研究の応用
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of 2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and chlorine substituents enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The ethan-1-ol group may also play a role in its solubility and bioavailability.
類似化合物との比較
Similar Compounds
(5-Bromo-2-chloropyridin-4-yl)methanol: Similar structure but with a methanol group instead of ethan-1-ol.
(2R)-2-amino-2-(4-bromo-5-chloropyridin-2-yl)ethan-1-ol: Contains an amino group instead of the ethan-1-ol group.
2-{2-[(5-bromopyridin-2-yl)amino]ethoxy}ethan-1-ol: Features an ethoxy group in place of the ethan-1-ol group.
Uniqueness
2-(5-Bromo-2-chloropyridin-4-yl)ethan-1-ol is unique due to its specific combination of bromine, chlorine, and ethan-1-ol groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications and applications in various fields of research.
特性
分子式 |
C7H7BrClNO |
|---|---|
分子量 |
236.49 g/mol |
IUPAC名 |
2-(5-bromo-2-chloropyridin-4-yl)ethanol |
InChI |
InChI=1S/C7H7BrClNO/c8-6-4-10-7(9)3-5(6)1-2-11/h3-4,11H,1-2H2 |
InChIキー |
WXMKMEWPOJSHEY-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=CN=C1Cl)Br)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



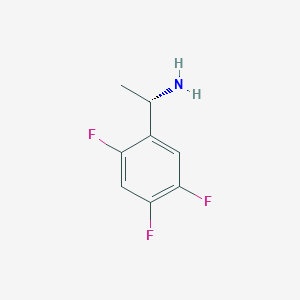
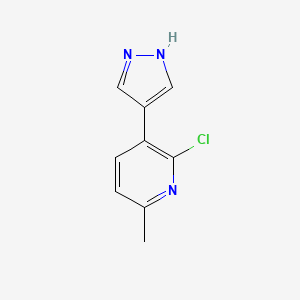

![1-[1-(1,3,4-Thiadiazol-2-yl)piperidin-4-yl]methanaminedihydrochloride](/img/structure/B13602564.png)
![2-[(2-Chloro-6-methylpyridin-4-yl)oxy]ethan-1-amine](/img/structure/B13602565.png)
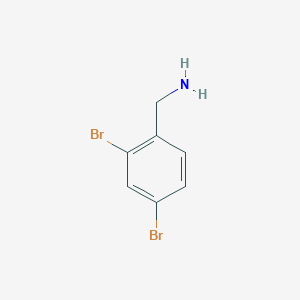
![[1-(4-Methoxypyridin-2-yl)cyclobutyl]methanamine](/img/structure/B13602572.png)
